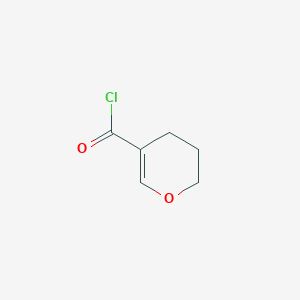
2-(3-Chloropropoxy)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C11H15ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloropropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Dissolve 1,3-dimethoxybenzene in an organic solvent.
- Add potassium carbonate to the solution.
- Introduce 3-chloropropyl chloride to the mixture.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropoxy)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Chloropropoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a nitro group, used in dye and pharmaceutical production.
2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene: Similar structure with isopropyl and methyl groups, used in insecticide research.
4-(3-Chloropropoxy)acetanilide: Similar structure with an acetanilide group, used in pharmaceutical research.
Uniqueness
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is unique due to the presence of two methoxy groups and a chloropropoxy group, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
24251-51-2 |
|---|---|
Formule moléculaire |
C11H15ClO3 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-(3-chloropropoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
XGOIFLYQJYTUNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


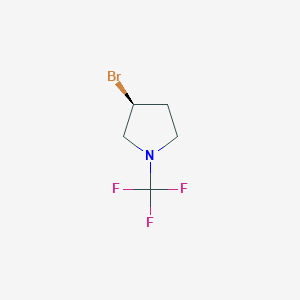
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
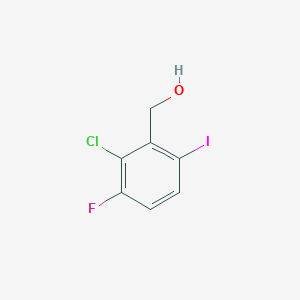
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
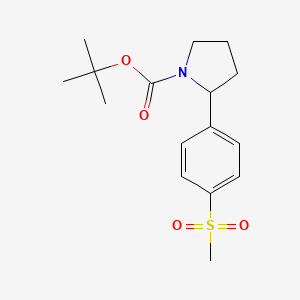

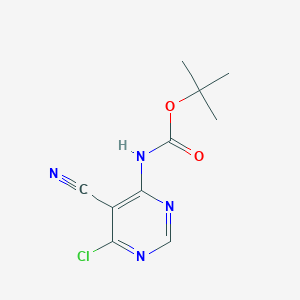
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
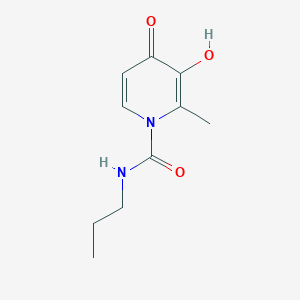
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
